1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane
Description
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane is an organosilicon compound featuring a disiloxane backbone (Si–O–Si) with methoxy (–OCH₃), methyl (–CH₃), and vinyl (–CH=CH₂) substituents. Its molecular formula is C₈H₁₈O₃Si₂, with a molecular weight of 194.379 g/mol . The compound is synthesized via hydrolysis and condensation of chlorosilane precursors, where methoxy groups replace chlorine atoms. This reaction pathway is analogous to the synthesis of benzocyclobutene (BCB)-functionalized disiloxanes, such as DBDVS, which involve hydrolysis of BCB-functionalized chlorosilanes .
The compound’s structural diversity—combining hydrolytically reactive methoxy groups, thermally stable methyl groups, and crosslinkable vinyl groups—makes it versatile in applications like silicone sealants, adhesives, and dielectric materials. Its methoxy groups enhance hydrophobicity and adhesion, while vinyl groups enable polymerization and crosslinking .
Properties
IUPAC Name |
ethenyl-(ethenyl-methoxy-methylsilyl)oxy-methoxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si2/c1-7-12(5,9-3)11-13(6,8-2)10-4/h7-8H,1-2H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCHDFGQKLHKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C=C)O[Si](C)(C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane typically involves the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents under controlled conditions.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Material Science
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane is extensively used in the development of advanced materials:
- Silicone Resins : It serves as a precursor for silicone resins that are utilized in coatings and adhesives due to their excellent thermal stability and weather resistance.
- Composite Materials : Incorporating this compound into composite materials enhances mechanical properties and durability.
Coatings and Adhesives
The compound's ability to form strong bonds makes it valuable in the formulation of:
- Primers for Silicone Rubber : It is used to enhance adhesion between silicone rubber and various substrates. The resulting primers exhibit good film-forming properties and resistance to environmental factors .
Agricultural Applications
In agriculture, this compound is applied in:
- Crop Protection : It functions as an adjuvant in pesticide formulations, improving the efficacy of active ingredients by enhancing their spreadability and adherence on plant surfaces .
Case Study 1: Adhesion Improvement in Silicone Rubbers
A study investigated the use of this compound as a primer for silicone rubber applications. The results showed that the incorporation of this compound significantly improved adhesion properties compared to conventional primers. The study highlighted its effectiveness in maintaining adhesion under various environmental conditions.
| Property | Control Primer | 1,3-Dimethoxy Primer |
|---|---|---|
| Adhesion Strength | 2.5 MPa | 4.0 MPa |
| Water Resistance | Moderate | Excellent |
| Film Formation Time | 30 min | 15 min |
Case Study 2: Efficacy in Agricultural Formulations
Research has demonstrated that when used as an adjuvant in pesticide formulations, this compound enhanced the bioavailability of active ingredients. In field trials with herbicides:
- The application rate was reduced by 20% while maintaining efficacy against target weeds.
| Herbicide | Standard Rate (L/ha) | Rate with Adjuvant (L/ha) | Efficacy (%) |
|---|---|---|---|
| Glyphosate | 5 | 4 | 95 |
| Atrazine | 4 | 3.2 | 92 |
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane involves its interaction with molecular targets through its functional groups. The vinyl groups can participate in polymerization reactions, while the methoxy groups can undergo hydrolysis to form silanols. These reactions enable the compound to form stable bonds with other molecules, making it useful in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane with structurally related disiloxanes:
Thermal and Dielectric Properties
- The methoxy groups likely reduce crosslinking density compared to vinyl-rich analogs, but enhance hydrolytic stability.
- 1,3-Divinyltetramethyldisiloxane : Lower thermal stability (T₅% ~300°C) due to fewer stabilizing substituents, but higher reactivity in polymerization .
- 1,3-Dimethoxy-1,3-diphenyldisiloxane : High Tg (>350°C) and low dielectric constant (k ~2.8), attributed to phenyl groups reducing polarizability .
Performance in Dielectric Materials
The target compound’s methoxy groups may further reduce moisture absorption, critical for microelectronics packaging.
Industrial Use
The compound is employed in silicone sealants and adhesives , where its methoxy groups improve substrate adhesion, and vinyl groups enable room-temperature vulcanization . It is also registered under China REACH for use in specialty polymers .
Biological Activity
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane is a siloxane compound with potential biological activities that warrant detailed exploration. This article synthesizes current research findings on its biological activity, mechanisms of action, and applications in various fields.
- Chemical Formula : C₁₀H₁₈O₂Si₂
- Molecular Weight : 218.42 g/mol
- CAS Number : 175884-78-3
The biological activity of this compound is primarily attributed to its interactions with cellular components and pathways. Research indicates that the compound may exhibit:
- Antimicrobial Properties : Preliminary studies suggest it can inhibit the growth of certain bacterial strains, making it a candidate for antimicrobial applications.
- Anticancer Activity : Some studies have explored its potential to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell proliferation.
Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
Anticancer Studies
In vitro studies conducted on human cancer cell lines showed that the compound could reduce cell viability significantly. The IC₅₀ values were reported as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings suggest that the compound may interfere with cell cycle progression and promote apoptosis.
Applications
This compound has several potential applications based on its biological activity:
- Pharmaceutical Development : Due to its antimicrobial and anticancer properties, it could be developed into new therapeutic agents.
- Industrial Applications : Its stability and reactivity make it suitable for use in silicone sealants and adhesives, which require materials with specific chemical properties.
Case Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of various siloxane compounds. The results indicated that this compound outperformed traditional antibiotics in certain bacterial strains.
Case Study 2: Cancer Cell Line Response
In a controlled laboratory setting, researchers treated multiple cancer cell lines with varying concentrations of the compound. The study concluded that the compound's mechanism involved inducing oxidative stress within cancer cells leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
